![molecular formula C14H18O B13667516 3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)
3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that falls under the category of benzoannulenes. This compound is characterized by a propyl group attached to a tetrahydrobenzoannulene core, which includes a ketone functional group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Benzoannulene Core: The initial step involves the formation of the benzoannulene core through a series of cyclization reactions. This can be achieved by reacting appropriate precursors under specific conditions, such as using a strong acid catalyst and heating.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions. This step often involves the use of propyl halides and a strong base to facilitate the substitution reaction.
Formation of the Ketone Group: The ketone functional group can be introduced through oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions to achieve the desired transformation.
Industrial Production Methods
Industrial production of 3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The propyl group or other substituents on the benzoannulene core can be replaced through nucleophilic or electrophilic substitution reactions. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Propyl halides, Halogenating agents (e.g., Br₂, Cl₂), Nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicinal Chemistry: Researchers investigate the compound’s potential as a pharmacophore for the development of new drugs. Its structural features may contribute to biological activity, making it a candidate for drug discovery.
Material Science:
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
作用机制
The mechanism of action of 3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound’s ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
相似化合物的比较
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : This compound is similar in structure but contains a hydroxyl group instead of a ketone group.
- 3-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : This compound has an amino group in place of the propyl group.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : This compound lacks the propyl group but shares the benzoannulene core and ketone functional group.
Uniqueness
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The combination of the benzoannulene core with the propyl and ketone groups provides a distinct set of properties that can be leveraged in various research applications.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
3-propyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O/c1-2-5-11-8-9-12-6-3-4-7-14(15)13(12)10-11/h8-10H,2-7H2,1H3 |
InChI 键 |
FBJYLJLHHGSGDJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=C(CCCCC2=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)
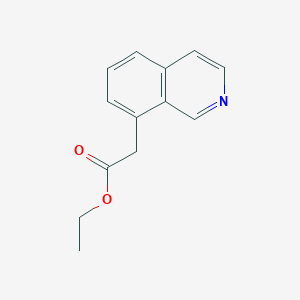
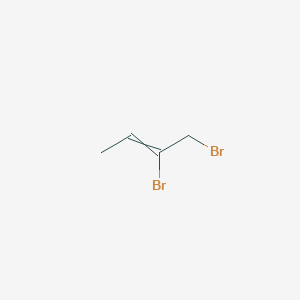
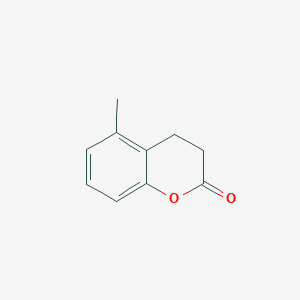
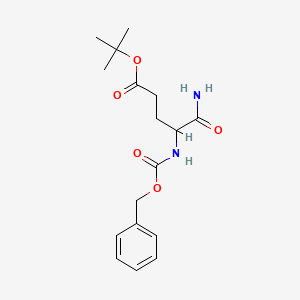
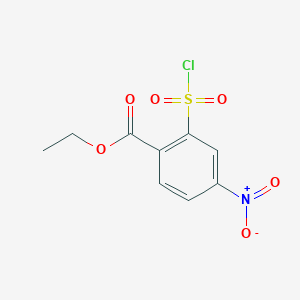
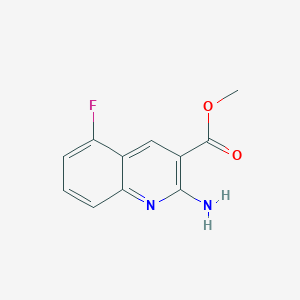
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)
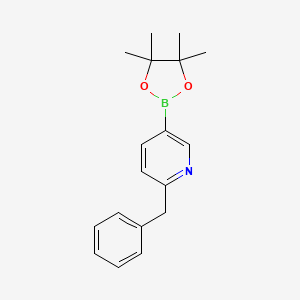
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)

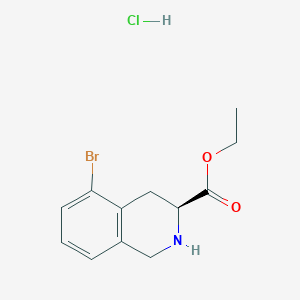
![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
